

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopentenecarboxylic Acid

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Compound of Interest

Compound Name: 1-Cyclopentenecarboxylic acid

Cat. No.: B107393

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentenecarboxylic acid (CAS No. 1560-11-8) is an unsaturated carboxylic acid with a five-membered ring structure. Its unique combination of a reactive double bond and a carboxylic acid functional group makes it a valuable intermediate in organic synthesis and a molecule of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of **1-Cyclopentenecarboxylic acid**, offering detailed experimental protocols and comparative data to support research and development activities. The information presented is intended for an audience with a strong scientific background, including researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The physicochemical properties of **1-Cyclopentenecarboxylic acid** are crucial for its handling, formulation, and mechanism of action in various applications. The following tables summarize the key quantitative data for this compound.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₆ H ₈ O ₂	[1][2]
Molecular Weight	112.13 g/mol	[1][3]
Appearance	White to off-white solid	[4]
Melting Point	121-124 °C	[3]
Boiling Point	210 °C	[4]
pKa	~5.00 (Predicted)	[4]

Solubility Profile

Solvent	Solubility	Reference
Water	Moderately soluble	[5]
Chloroform	Slightly soluble	[4]
Methanol	Slightly soluble	[4]
Organic Solvents	Soluble	[5]

Spectroscopic Data

Technique	Key Data Points	Reference
¹ H NMR (CDCl ₃)	Please refer to publicly available spectral data	[6]
¹³ C NMR (CDCl ₃)	Please refer to publicly available spectral data	[6]
IR	O-H stretch: 3300-2500 cm ⁻¹ (broad), C=O stretch: 1760-1690 cm ⁻¹ , C-O stretch: 1320-1210 cm ⁻¹	[7]
Mass Spectrometry	Molecular Ion Peak (m/z): 112	[1]

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of physicochemical properties. The following sections outline standardized experimental protocols relevant to the characterization of **1-Cyclopentenecarboxylic acid**.

Determination of Melting Point

The melting point of **1-Cyclopentenecarboxylic acid** can be determined using a standard melting point apparatus.

Procedure:

- A small, dry sample of **1-Cyclopentenecarboxylic acid** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH.

Procedure:

- A standard solution of **1-Cyclopentenecarboxylic acid** is prepared in a suitable solvent (e.g., water or a water/methanol mixture).
- A calibrated pH electrode is immersed in the solution.
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- The pH of the solution is recorded after each addition of the titrant.

- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Solubility

The solubility of **1-Cyclopentenecarboxylic acid** in various solvents can be determined using the shake-flask method.

Procedure:

- An excess amount of solid **1-Cyclopentenecarboxylic acid** is added to a known volume of the solvent in a sealed flask.
- The flask is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.
- The concentration of **1-Cyclopentenecarboxylic acid** in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for structural elucidation.

Procedure for ^1H NMR:

- Approximately 5-10 mg of **1-Cyclopentenecarboxylic acid** is dissolved in a suitable deuterated solvent (e.g., CDCl_3) in an NMR tube.[8]
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added.[8]
- The NMR tube is placed in the spectrometer.

- The ^1H NMR spectrum is acquired using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).[8]
- The resulting spectrum is processed (Fourier transform, phase correction, and baseline correction) and the chemical shifts, multiplicities, and coupling constants of the signals are analyzed to determine the proton environment in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Procedure (Attenuated Total Reflectance - ATR):

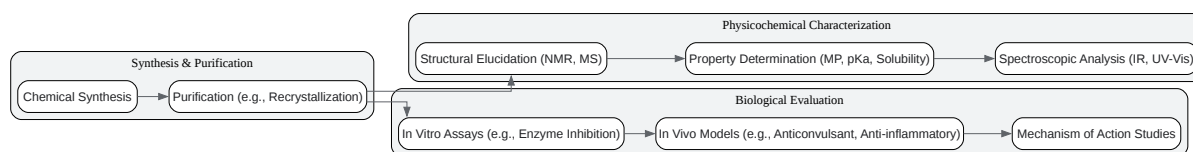
- A small amount of the solid **1-Cyclopentenecarboxylic acid** is placed directly on the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.
- The IR spectrum is recorded over the desired wavenumber range (e.g., $4000\text{-}400\text{ cm}^{-1}$).
- The characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the carbon-carbon double bond are identified.

Potential Biological Activity and Research Directions

Preliminary research suggests that **1-Cyclopentenecarboxylic acid** and its derivatives may possess interesting biological activities. It has been reported to have anti-inflammatory properties through the inhibition of tumor necrosis factor (TNF) and cyclooxygenase-2 (Cox-2). [5] Furthermore, related cyclopentane carboxylic acid derivatives have been investigated for their anticonvulsant activity, potentially through interaction with the GABAergic system.[9] These findings open up avenues for further research into the therapeutic potential of this class of compounds.

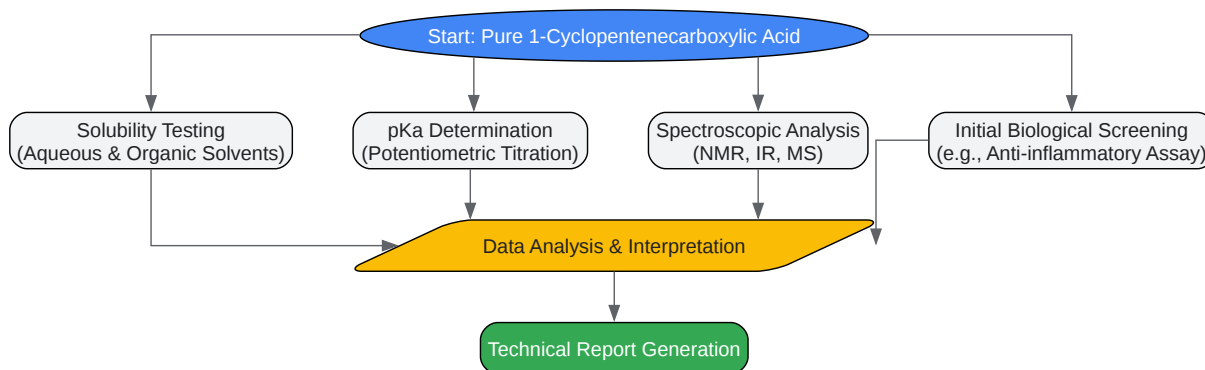
Visualizations

The following diagrams illustrate key conceptual frameworks for the investigation of **1-Cyclopentenecarboxylic acid**.



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Caption: A logical workflow for the synthesis, characterization, and biological evaluation of **1-Cyclopentenecarboxylic acid**.



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Caption: An experimental workflow for the comprehensive physicochemical profiling of **1-Cyclopentenecarboxylic acid**.

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